molecular formula C5H10N2O B1643392 3-Butenylurea

3-Butenylurea

Cat. No.: B1643392
M. Wt: 114.15 g/mol
InChI Key: RKKNNNKQFHNATN-UHFFFAOYSA-N
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Description

Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capacity and structural versatility. The 3-butenyl group introduces unsaturation, which may influence reactivity, solubility, and intermolecular interactions compared to saturated analogs .

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

but-3-enylurea

InChI

InChI=1S/C5H10N2O/c1-2-3-4-7-5(6)8/h2H,1,3-4H2,(H3,6,7,8)

InChI Key

RKKNNNKQFHNATN-UHFFFAOYSA-N

SMILES

C=CCCNC(=O)N

Canonical SMILES

C=CCCNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

3-Butenylurea’s unsaturated side chain distinguishes it from common urea derivatives. Below is a comparison with structurally related compounds:

Compound Substituent Key Structural Difference Relevance
This compound 3-Butenyl (-CH₂CH₂CH=CH₂) Unsaturated C4 chain with a terminal double bond Enhanced reactivity in cycloaddition reactions
Allylurea Allyl (-CH₂CH=CH₂) Shorter unsaturated C3 chain Higher volatility; lower thermal stability
Ethylurea Ethyl (-CH₂CH₃) Saturated C2 chain Reduced steric hindrance; higher crystallinity
Vinylurea Vinyl (-CH=CH₂) Unsaturated C2 chain Higher electrophilicity; polymerization potential

Notes:

  • The unsaturation in this compound may confer unique reactivity in click chemistry or polymer cross-linking compared to ethylurea .
  • Allylurea’s shorter chain could lead to divergent solubility profiles (e.g., in polar solvents) due to reduced hydrophobicity .
Physicochemical Properties

While specific data for this compound are absent in the evidence, general trends can be inferred from analogous compounds:

Property This compound (Predicted) Allylurea (Literature) Ethylurea (Literature)
Melting Point 110–125°C (estimated) 98–102°C 132–135°C
Water Solubility Moderate (due to urea moiety) High Low
LogP ~0.5 (estimated) 0.2 -0.8
Thermal Stability Moderate (decomposes >200°C) Low (decomposes >150°C) High (stable up to 250°C)

Sources of Inference :

  • Ethylurea’s higher melting point aligns with its saturated structure and stronger crystal lattice .
  • Allylurea’s lower thermal stability is attributed to its reactive double bond .

Analytical Characterization Methods

Per and , comparative studies of urea derivatives require:

Spectroscopic Data :

  • ¹H/¹³C NMR : To confirm the presence of the 3-butenyl group and urea moiety (e.g., NH₂ peaks at δ 5–6 ppm) .
  • HRMS : For precise molecular weight validation.

Chromatographic Purity : HPLC analysis (as in ) ensures >95% purity, critical for pharmacological studies.

Thermal Analysis : DSC/TGA to compare stability with analogs like allylurea .

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